3-Hydroxy-3'-methoxyflavone
Overview
Description
3’-Methoxyflavonol is a flavonoid compound characterized by its polyphenolic structure. It is known for its biological activity, particularly as a selective agonist of the neuromedin U 2 receptor (NMU2R) . This compound is part of the larger family of flavonols, which are widely distributed in plants and have been studied for their potential health benefits.
Mechanism of Action
Mode of Action
It is known that flavonoids, the parent compounds of 3-hydroxy-3’-methoxyflavone, exhibit a wide range of biological activities, including anti-inflammatory and anticancer activities . The methoxy groups in these compounds make them more lipophilic than hydroxyl flavones, which may affect their biological activities .
Biochemical Pathways
For instance, they have been shown to affect pathways related to inflammation and cancer
Pharmacokinetics
It is known that the methoxy groups in flavonoids make them more lipophilic, which may affect their bioavailability .
Result of Action
Flavonoids and their derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer activities
Action Environment
The action of 3-Hydroxy-3’-methoxyflavone can be influenced by various environmental factors. For instance, the hydrophobic microenvironment is of significant importance in promoting the excited-state intramolecular proton transfer (ESIPT) process of 3-Hydroxyflavone derivatives, which can be regulated by the solvents, the existence of metal ions, proteins rich with α-helix structures, or the advanced DNA structures .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-3’-methoxyflavone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in glycosylation processes, such as those found in fungal cultures of the genus Isaria . These interactions often result in the formation of glycosides, which can alter the biological activity of the compound. Additionally, 3-Hydroxy-3’-methoxyflavone can interact with metal ions and proteins rich in alpha-helix structures, influencing its biochemical properties .
Cellular Effects
3-Hydroxy-3’-methoxyflavone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Hydroxy-3’-methoxyflavone can modulate intracellular pathways, leading to changes in cell proliferation and apoptosis . Additionally, it has been used as a scaffold for fluorescent imaging in cells, highlighting its potential in cellular diagnostics .
Molecular Mechanism
The molecular mechanism of 3-Hydroxy-3’-methoxyflavone involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with proteins involved in excited-state intramolecular proton transfer (ESIPT), which can influence its fluorescence properties . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxy-3’-methoxyflavone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Hydroxy-3’-methoxyflavone can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential effects on cells need to be further investigated.
Dosage Effects in Animal Models
The effects of 3-Hydroxy-3’-methoxyflavone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities. At higher doses, it may cause toxic or adverse effects. For example, studies have shown that high doses of flavonoids, including 3-Hydroxy-3’-methoxyflavone, can lead to adverse effects on cell viability and function .
Metabolic Pathways
3-Hydroxy-3’-methoxyflavone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can undergo glycosylation, resulting in the formation of glycosides . These metabolic transformations can influence the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 3-Hydroxy-3’-methoxyflavone within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall effects .
Subcellular Localization
3-Hydroxy-3’-methoxyflavone exhibits specific subcellular localization patterns that can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, studies have shown that similar compounds can localize within the endoplasmic reticulum and other subcellular structures, influencing their biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methoxyflavonol typically involves the use of 2’-hydroxychalcones as starting materials. One common method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization . This method is favored for its efficiency and eco-friendliness.
Industrial Production Methods: Industrial production of 3’-Methoxyflavonol may involve large-scale extraction from natural sources or chemical synthesis. The extraction process often utilizes techniques such as maceration, percolation, and soxhlet extraction to isolate the compound from plant materials .
Chemical Reactions Analysis
Types of Reactions: 3’-Methoxyflavonol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Methoxy groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Methanol or other alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce corresponding alcohols.
Scientific Research Applications
3’-Methoxyflavonol has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of flavonoid chemistry and synthesis.
Biology: Investigated for its role in modulating biological pathways, particularly those involving NMU2R.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Comparison with Similar Compounds
Quercetin: Another flavonol with multiple hydroxyl groups.
Kaempferol: Similar structure but lacks the methoxy group at the 3’ position.
Myricetin: Contains additional hydroxyl groups compared to 3’-Methoxyflavonol.
Uniqueness: 3’-Methoxyflavonol is unique due to its selective agonist activity at NMU2R, which is not commonly observed in other flavonols. This specificity makes it a valuable compound for targeted biological studies and potential therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-2-(3-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-11-6-4-5-10(9-11)16-15(18)14(17)12-7-2-3-8-13(12)20-16/h2-9,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLGASXCHFNKHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350267 | |
Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76666-32-5 | |
Record name | 3-HYDROXY-3'-METHOXYFLAVONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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